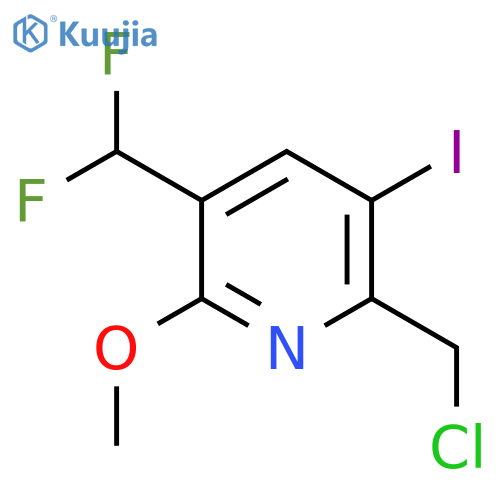Cas no 1805089-21-7 (2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine)

1805089-21-7 structure
商品名:2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
CAS番号:1805089-21-7
MF:C8H7ClF2INO
メガワット:333.5015604496
CID:4893339
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
-
- インチ: 1S/C8H7ClF2INO/c1-14-8-4(7(10)11)2-5(12)6(3-9)13-8/h2,7H,3H2,1H3
- InChIKey: WUCQOUGALXUUCI-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)F)C(=NC=1CCl)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 22.1
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022791-500mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine |
1805089-21-7 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029022791-1g |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine |
1805089-21-7 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
| Alichem | A029022791-250mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine |
1805089-21-7 | 95% | 250mg |
$960.40 | 2022-04-01 |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1805089-21-7 (2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine) 関連製品
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 55290-64-7(Dimethipin)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
